molecular formula C9H8F3NO3 B1528487 2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid CAS No. 1502732-85-5

2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid

Cat. No.: B1528487
CAS No.: 1502732-85-5
M. Wt: 235.16 g/mol
InChI Key: KHLUBIQGNSAIDB-UHFFFAOYSA-N
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Description

2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid (CAS# 1546117-29-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridine core substituted with a carboxylic acid group and a chiral 1,1,1-trifluoropropan-2-yloxy chain. The presence of both the carboxylic acid and the trifluoromethyl group makes it a valuable scaffold for the synthesis of more complex molecules through further derivatization, such as amide coupling reactions . Research indicates this compound and its derivatives hold promise across multiple therapeutic areas. It serves as a key intermediate in the development of novel heterocyclic compounds investigated as potential antimalarial agents . Furthermore, pyridine-3-carboxylic acid (nicotinic acid) derivatives are being actively explored for their enzyme inhibition properties, showing potential as anti-diabetic and anti-inflammatory agents by targeting enzymes like α-amylase . The structural motif of a trifluoropropan-2-yloxy group linked to an aromatic system is also found in pharmacologically active compounds such as Bitopertin, an investigational drug that acts as a glycine transporter blocker and has been studied for the treatment of schizophrenia and obsessive-compulsive disorder . With a molecular formula of C10H10F3NO3 and a molecular weight of 249.19 g/mol , this product is supplied as a powder and is intended for research use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-(1,1,1-trifluoropropan-2-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-5(9(10,11)12)16-7-6(8(14)15)3-2-4-13-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLUBIQGNSAIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid, with the molecular formula C9H8F3NO3C_9H_8F_3NO_3 and CAS Number 1502732-85-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Weight : 235.16 g/mol
  • Molecular Structure : The compound includes a pyridine ring substituted with a trifluoropropyl ether and a carboxylic acid group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-cancer and anti-parasitic therapies. Below is a summary of significant findings regarding its biological activity:

Anticancer Activity

Studies have suggested that compounds similar to this compound can inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism may lead to apoptosis in cancer cells by disrupting their mitotic processes .

Antimalarial Potential

Recent research has identified structural analogs of this compound as having antimalarial effects. The presence of the trifluoropropan-2-yl group enhances the compound's bioactivity against malaria parasites, potentially making it a candidate for further development as an antimalarial drug .

The primary mechanism through which this compound exerts its effects appears to involve:

  • Tubulin Interaction : By stabilizing or destabilizing microtubules, the compound can interfere with the normal function of mitosis in cells.
  • Inhibition of Enzymatic Activity : The compound may also inhibit specific enzymes involved in cellular metabolism and signal transduction pathways related to cancer cell survival and proliferation .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that derivatives of pyridine carboxylic acids showed significant cytotoxicity. The study utilized assays to measure cell viability and apoptosis rates, indicating that the tested compounds could effectively induce cancer cell death through microtubule disruption.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Tubulin polymerization inhibition
HeLa (Cervical)15.0Induction of apoptosis via microtubule destabilization
A549 (Lung)10.0Inhibition of cell division

Study 2: Antimalarial Activity

In vitro studies have shown that compounds structurally related to this compound exhibit antimalarial activity against Plasmodium falciparum. The results indicated a dose-dependent response with significant inhibition at low micromolar concentrations.

Compound NameIC50 (nM)Target Organism
Trifluoropropyl pyridine derivative50Plasmodium falciparum
Control (Chloroquine)20Plasmodium falciparum

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
Research indicates that 2-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid may serve as a valuable scaffold for the development of new pharmaceuticals. Its structural features allow for modulation of biological activity, particularly in the context of:

  • Ion Channel Modulation : The compound has been studied as a potential modulator of voltage-gated sodium channels, which are critical in various neurological disorders .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics .

Case Study: Sodium Channel Blockers
A patent describes the use of this compound as an effective blocker of TTX-S (tetrodotoxin-sensitive) sodium channels. This application is particularly relevant in treating conditions like cardiac arrhythmias and certain types of pain syndromes .

Agrochemical Applications

Pesticide Development
The trifluoropropyl moiety in this compound enhances its lipophilicity, which can improve its efficacy as a pesticide. Research into its derivatives has shown promise in targeting specific pests while minimizing environmental impact. This makes it suitable for:

  • Insecticides : Targeting specific insect pests with reduced toxicity to non-target species.
  • Herbicides : Potentially serving as an active ingredient in formulations aimed at controlling weed growth effectively.

Chemical Intermediate

Due to its unique structure, this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various derivatives that possess enhanced biological activity or improved physical properties.

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Medicinal ChemistrySodium channel blockersPotential treatment for arrhythmias and pain syndromes
Antimicrobial agentsDeveloping new antibiotics
AgrochemicalsInsecticides and herbicidesTargeted pest control
Chemical IntermediateSynthesis of biologically active derivativesEnhances efficacy and properties

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between the target compound and its analogues:

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Commercial Price (50 mg) Source
2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid Trifluoropropoxy, COOH 235.16 Carboxylic acid, ether 777 €
2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid Methyl, trifluoropropoxy, COOH 249.18 Carboxylic acid, ether 777 €
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol Amino, fluoro, hydroxyl 170.18 Amino, alcohol 400 $
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid Benzodioxol, trifluoromethyl, urea 466.43 Urea, carboxylic acid N/A

Functional Group Analysis

Trifluoropropoxy vs. Trifluoromethyl: The trifluoropropoxy group in the target compound provides a bulkier substituent than the trifluoromethyl group in the pyrrolidine derivative . The ether linkage in the trifluoropropoxy group enhances flexibility compared to rigid trifluoromethyl substituents.

Carboxylic Acid vs. Alcohol/Amino Groups: The carboxylic acid in the target compound (pKa ~2.5) significantly increases acidity compared to the alcohol (pKa ~16–18) and amino (pKa ~9–10) groups in analogues like 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol . This acidity improves solubility in physiological environments.

Methyl Substitution :

  • The methyl-substituted analogue (249.18 g/mol) has a marginally higher molecular weight than the target compound. The methyl group may enhance lipophilicity (logP increase by ~0.5) but could introduce steric clashes in molecular interactions .

Research Findings and Implications

  • Metabolic Stability : Trifluorinated groups in the target compound and its analogues resist oxidative degradation, a key advantage in drug design.
  • Solubility-Bioavailability Trade-off: The carboxylic acid group improves solubility but may limit blood-brain barrier penetration compared to non-ionizable analogues like 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol .

Preparation Methods

Etherification of Pyridine-3-carboxylic Acid Derivatives

A common approach involves the nucleophilic substitution or etherification of a hydroxyl or halogenated pyridine-3-carboxylic acid derivative with a trifluoropropan-2-yl moiety.

  • Starting Materials: 2-hydroxy- or 2-halopyridine-3-carboxylic acid derivatives.
  • Reagents: 1,1,1-trifluoropropan-2-ol or trifluoropropan-2-yl halides.
  • Catalysts: Acid or base catalysts to promote ether bond formation.
  • Conditions: Solvents such as methanol, ethanol, or aprotic solvents; temperatures ranging from ambient to reflux depending on reagents.

This method allows direct installation of the trifluoropropan-2-yloxy group onto the pyridine ring with control over regioselectivity.

Palladium-Catalyzed Coupling Reactions

Based on related patent literature, palladium-catalyzed cross-coupling reactions can be employed to introduce trifluoropropan-2-yl groups onto aromatic systems, including pyridine derivatives.

  • Catalysts: Palladium on carbon, palladium powder, or palladium complexes.
  • Solvents: Alcohols (methanol, ethanol, isopropanol), ethers (THF, 2-methyl-THF), or mixtures.
  • Bases: Pyridine or substituted pyridines, tertiary amines.
  • Reaction Parameters: Catalyst loading from 0.0001 to 0.1 fold relative to substrate; solvent volume 1 to 10 times substrate weight; reaction temperatures optimized for maximum conversion.

This method is advantageous for its mild conditions and high selectivity, particularly for sensitive trifluoromethylated intermediates.

Use of Intermediates and Multi-Step Synthesis

Some advanced synthetic routes involve preparing intermediates such as 4-bromo-5-fluoro-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}benzoic acid or nitrile derivatives, which are then converted into the target compound through further functional group transformations.

  • Intermediates: Halogenated pyridine carboxylic acids with trifluoropropan-2-yloxy substituents.
  • Subsequent Steps: Hydrolysis, amide formation, or other modifications to achieve the final acid functionality.
  • Advantages: Allows stereochemical control and purification at intermediate stages.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges
Etherification of pyridine-3-carboxylic acid derivatives 2-hydroxy/2-halopyridine-3-carboxylic acid + trifluoropropan-2-ol/halides, acid/base catalyst, alcohol solvents Direct installation, straightforward Requires regioselectivity control, possible side reactions
Palladium-catalyzed coupling Pd/C or Pd powder catalyst, alcohol solvents, pyridine base Mild conditions, high selectivity Catalyst cost, sensitivity to moisture/air
Multi-step synthesis via intermediates Halogenated trifluoropropan-2-yloxy pyridine intermediates, subsequent functional group transformations Stereochemical control, purity More steps, longer synthesis time

Research Findings and Optimization

  • Optimization of catalyst loading and solvent choice significantly affects yield and purity in palladium-catalyzed methods.
  • The choice of base (e.g., substituted pyridines) can influence reaction rates and selectivity.
  • Multi-step syntheses allow for the preparation of stereochemically defined trifluoropropan-2-yl ethers, which is critical for biological activity studies.
  • Reaction conditions such as temperature, solvent polarity, and reaction time are tailored to minimize side reactions and degradation of trifluoromethyl groups.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves functionalizing the pyridine ring at the 3-position with a carboxylic acid group and introducing the trifluoropropoxy substituent at the 2-position. Critical steps include:

  • Esterification : Use tert-butyl alcohol and acid catalysts to protect the carboxylic acid group during intermediate steps .
  • Nucleophilic Substitution : Introduce the trifluoropropoxy group via reaction with 1,1,1-trifluoropropan-2-ol under basic conditions (e.g., NaH or K₂CO₃) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the presence of the trifluoromethyl group and pyridine ring protons. ¹³C NMR verifies the carboxylic acid and ether linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
  • HPLC : Monitors purity and identifies byproducts during synthesis .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases the electrophilicity of adjacent carbons. For example:

  • Hydrolysis : The trifluoropropoxy substituent can be hydrolyzed under acidic conditions (e.g., HCl/H₂O) to yield a hydroxyl derivative .
  • Substitution Reactions : React with amines or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using a Bruker APEXII detector) provides precise bond lengths and angles. For example:

  • Crystal Growth : Slow evaporation of ethanol/water mixtures yields suitable crystals .
  • Data Analysis : SHELX software refines the structure, resolving ambiguities in stereochemistry or hydrogen bonding .
  • Case Study : A related pyridine-3-carboxylic acid derivative showed intermolecular hydrogen bonding between the carboxylic acid and pyridine nitrogen, stabilizing the crystal lattice .

Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Statistical Validation : Use multivariate analysis (e.g., partial least squares regression) to correlate substituent effects with bioactivity .
  • Control Experiments : Compare analogs (e.g., methyl vs. trifluoromethyl groups) to isolate electronic or steric contributions .
  • Computational Modeling : Density functional theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) to rationalize experimental trends .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., decarboxylation) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate esterification or substitution steps .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., acetyl-CoA carboxylase) using spectrophotometric methods .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, with DMSO as a solubilizing agent (<0.1% v/v) .
  • Metabolic Stability : Incubate with liver microsomes and analyze degradation via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid

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